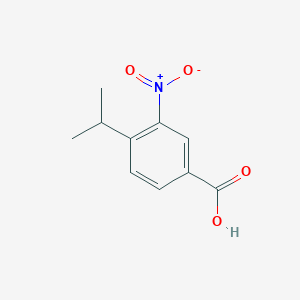

4-Isopropyl-3-nitrobenzoic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-nitro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMBAGATQNUECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174482-81-6 | |

| Record name | 3-nitro-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isopropyl 3 Nitrobenzoic Acid and Its Derivatives

Oxidation Pathways from Precursor Aldehydes

The conversion of an aldehyde to a carboxylic acid is a cornerstone of organic synthesis. For 4-isopropyl-3-nitrobenzoic acid, this transformation begins with its corresponding aldehyde, 4-isopropyl-3-nitrobenzaldehyde (B1302339).

Selective Oxidation of 4-Isopropyl-3-nitrobenzaldehyde

The direct oxidation of the aldehyde group in 4-isopropyl-3-nitrobenzaldehyde to a carboxylic acid is a key synthetic step. This transformation can be achieved using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is an effective reagent for oxidizing the aldehyde functionality to a carboxylic acid, yielding this compound . The reaction involves the conversion of the aldehyde group (-CHO) into a carboxyl group (-COOH) while leaving the isopropyl and nitro groups on the aromatic ring intact .

Catalytic Systems for Benzaldehyde (B42025) to Benzoic Acid Transformation

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a vital process, and numerous catalytic systems have been developed to enhance efficiency, yield, and environmental friendliness. These methods are broadly applicable to substituted benzaldehydes and serve as a model for the synthesis of compounds like this compound.

One effective technique is phase transfer catalysis (PTC), where an oxidant like potassium permanganate is transferred from an aqueous phase to an organic phase containing the aldehyde. research-advances.org This method has been shown to produce benzoic acids in very high yields (over 90%) from various substituted benzaldehydes. research-advances.org The efficiency of the reaction can be influenced by the choice of phase transfer catalyst and the solvent. research-advances.org

Another approach involves the use of palladium nanoparticles supported on phytic acid-calcium (Pd/PA-Ca) as a catalyst. This system has demonstrated high conversion (83%) and excellent selectivity (100%) for the oxidation of benzaldehyde to benzoic acid at a low temperature of 30°C using oxygen as the oxidant. gychbjb.com

"Green chemistry" initiatives have spurred the development of more environmentally benign methods. One such method employs atmospheric oxygen as the oxidant in a solvent-free reaction catalyzed by N-heterocyclic carbenes, achieving a 30% yield of benzoic acid. misericordia.edu Another green approach uses sodium tungstate (B81510) (Na₂WO₄·2H₂O) and hydrogen peroxide, which can be enhanced by acidic additives or surfactants to achieve yields of up to 90%. researchgate.nettandfonline.com

Table 1: Comparison of Catalytic Systems for Benzaldehyde Oxidation

| Catalyst System | Oxidant | Solvent | Key Findings | Yield | Reference |

|---|---|---|---|---|---|

| Permanganate / Phase Transfer Catalyst | KMnO₄ | Ethyl Acetate (B1210297) / Toluene (B28343) | High yields are achieved under mild conditions. Ethyl acetate is a more effective solvent than toluene. | >90% | research-advances.org |

| Pd/PA-Ca | O₂ | Acetonitrile | High conversion and 100% selectivity at low temperatures. The catalyst is reusable. | 83% Conversion | gychbjb.com |

| N-heterocyclic Carbenes | Atmospheric O₂ | Solvent-free | Eliminates harmful heavy metal oxidants and solvent waste. | 30% | misericordia.edu |

| Na₂WO₄·2H₂O / H₂O₂ | H₂O₂ | Water (Acidic or with Surfactant) | Environmentally friendly; yield improved by additives like β-cyclodextrin. | up to 90% | tandfonline.com |

Nitration Strategies on Isopropyl-Substituted Benzoic Acid Backbones

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution. In the context of synthesizing this compound, this involves the nitration of an isopropyl-benzoic acid precursor.

Regioselective Nitration Approaches and Methodological Control

The key challenge in nitrating a substituted benzene (B151609) ring is controlling the position of the incoming nitro group (regioselectivity). In a molecule like 4-isopropylbenzoic acid, the directing effects of the existing substituents—the isopropyl group and the carboxylic acid group—are crucial. The isopropyl group is an activating, ortho-, para- directing group, while the carboxylic acid group is a deactivating, meta- directing group.

When nitrating 4-isopropylbenzoic acid, the nitro group is directed to the position ortho to the activating isopropyl group and meta to the deactivating carboxyl group. This alignment of directing effects strongly favors the formation of this compound. Similarly, the nitration of 4-chlorobenzoic acid with a mixture of nitric and sulfuric acid yields 4-chloro-3-nitrobenzoic acid, demonstrating the directing influence of the substituents. prepchem.com The use of directing groups that can be later removed is another sophisticated strategy to control regioselectivity in complex syntheses. sci-hub.se

Optimization of Nitration Conditions and Reagent Selection

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired nitro-isomer. Key parameters include the choice of nitrating agent, temperature, and reaction time. soton.ac.uk The most common nitrating agent is a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comewadirect.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The reactivity of the nitrating system can be tuned. For instance, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was optimized at a temperature of 308 K (35°C). soton.ac.uk In other systems, such as the nitration of 4-alkoxybenzoic acids, reaction temperatures can range from 30-100°C. google.com The development of novel nitrating reagents, like N-nitropyrazole, offers powerful and versatile alternatives that can function under specific conditions to achieve controlled mononitration or dinitration. acs.org Continuous flow chemistry provides a safer and more efficient alternative to traditional batch processing for nitration, allowing for precise control over temperature and reaction time, which can significantly reduce by-product formation. ewadirect.combeilstein-journals.org

Managing Isomer Distribution in Aromatic Nitration Reactions

Even in well-controlled reactions, minor isomeric by-products can form. Managing this isomer distribution is a significant aspect of aromatic nitration. The inherent directing effects of the substituents provide the primary level of control. For example, in the nitration of toluene, the ortho-para directing methyl group ensures that meta-substitution remains low (around 3%). pnas.org

For substrates like isopropylbenzene (cumene), the steric bulk of the isopropyl group influences the ortho-to-para product ratio. sciepub.com While the isopropyl group directs to both positions, the larger size of the group can hinder attack at the adjacent ortho position, often leading to a higher proportion of the para isomer. sciepub.com

Advanced methods for controlling isomer distribution involve metal-mediated electrophilic substitution. dtic.mil For example, palladium(II) can catalyze nitration reactions, leading to novel isomer distributions because the initial metalation step becomes rate- and product-controlling. dtic.mildtic.mil This approach offers an effective, though complex, strategy for altering the natural regioselectivity of a nitration reaction. dtic.mil

Table 2: Isomer Distribution in the Nitration of Selected Alkylbenzenes

| Substrate | Nitrating System | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Various | ~60-65 | ~3 | ~32-35 | acs.orgpnas.org |

| Isopropylbenzene (Cumene) | Mixed Acid | Varies | Varies | Major Product | sciepub.com |

| Anisole | Uncatalyzed | 71 | <2 | 29 | pnas.orgdtic.mil |

| Anisole | Mercury-catalyzed | 15 | <2 | 85 | dtic.mil |

Multi-step Synthetic Sequences and Convergent Approaches

Multi-step syntheses for this compound are generally linear sequences involving key chemical transformations such as nitration and oxidation. The order of these steps is crucial for achieving the desired substitution pattern on the benzene ring. In addition to linear approaches, convergent strategies can be conceptualized for the assembly of such substituted benzoic acids, which involve the synthesis of separate fragments that are later combined.

One of the most direct linear synthetic routes commences with the nitration of 4-isopropylbenzoic acid. In this approach, the regioselectivity of the electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The isopropyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This combination of directing effects favors the introduction of the nitro group at the 3-position, which is ortho to the isopropyl group and meta to the carboxyl group. A mixture of nitric and sulfuric acids is commonly employed for this transformation. truman.edu

An alternative linear sequence begins with the nitration of p-cymene (B1678584) (4-isopropyltoluene). The nitration of p-cymene typically yields a mixture of isomers, and the separation of the desired 4-isopropyl-3-nitrotoluene intermediate can be a critical step. nih.gov Following the successful isolation of this intermediate, the subsequent step involves the oxidation of the isopropyl group to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be utilized for this purpose. researchgate.net Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Convergent synthetic strategies, while more commonly applied to the synthesis of more complex molecules, can be theoretically applied to this compound. nih.govnih.gov A hypothetical convergent approach might involve the synthesis of two separate aromatic fragments that are subsequently coupled. For instance, a fragment containing the isopropyl group and a reactive handle (e.g., a boronic acid) could be prepared, along with a second fragment containing the nitro and carboxylic acid groups (or their precursors) and a suitable coupling partner (e.g., a halide). A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, could then be employed to join these fragments. However, for a relatively simple molecule like this compound, linear approaches are generally more practical and efficient.

The following tables outline the key reaction steps in the plausible linear synthetic routes to this compound.

Table 1: Nitration of 4-Isopropylbenzoic Acid

| Reagents and Conditions | Description |

| Starting Material | 4-Isopropylbenzoic Acid |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Sulfuric Acid |

| Temperature | Typically maintained at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side products. truman.edu |

| Work-up | The reaction mixture is typically poured onto ice, and the precipitated product is collected by filtration. truman.edu |

| Product | This compound |

Table 2: Oxidation of 4-Isopropyl-3-nitrotoluene

| Reagents and Conditions | Description |

| Starting Material | 4-Isopropyl-3-nitrotoluene |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) or Ceric Ammonium Nitrate (CAN) researchgate.net |

| Solvent | Typically an aqueous solution, sometimes with a co-solvent like pyridine (B92270) or acetic acid. researchgate.net |

| Temperature | Elevated temperatures are often required to drive the oxidation to completion. |

| Work-up | Involves quenching of the excess oxidant, followed by acidification to precipitate the carboxylic acid product. |

| Product | This compound |

Chemical Reactivity and Mechanistic Investigations of 4 Isopropyl 3 Nitrobenzoic Acid

Reactions Involving the Carboxyl Functionality

The carboxyl group is a primary site for transformations, enabling the synthesis of various derivatives such as esters and amides.

Esterification Reactions and Kinetic Studies

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction of 4-isopropyl-3-nitrobenzoic acid. This reaction is typically acid-catalyzed and involves the reaction of the carboxylic acid with an alcohol. iajpr.comlearncbse.in The Fischer esterification, a common method, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.combond.edu.au The reaction proceeds via a nucleophilic acyl substitution mechanism.

The rate of esterification can be influenced by several factors, including the nature of the alcohol, the type and concentration of the catalyst, and the reaction temperature. For instance, the esterification of nitrobenzoic acids with C1-C3 alkanols can be efficiently catalyzed by polyfluoroalkanesulfonic acids at temperatures between 60 and 120°C. google.com Kinetic studies on the esterification of related nitrobenzoic acids have shown that the choice of base can significantly impact the reaction rate, with N,N-dimethylaminopyridine (DMAP) often being a highly effective catalyst. researchgate.net

A study on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester from 4-amino-3-nitrobenzoic acid via Fischer esterification investigated the effect of reaction time on yield. bond.edu.au The results, detailed in the table below, indicate that a reaction time of one hour provides a reasonable yield for laboratory purposes. bond.edu.au

Table 1: Effect of Reaction Time on the Yield of 4-Amino-3-nitrobenzoic Acid Methyl Ester

| Reaction Time (hours) | Yield (%) |

| 0.5 | 45 |

| 1 | 65 |

| 2 | 70 |

| 16 | 85 |

This interactive table is based on data from a study on the Fischer esterification of a related nitrobenzoic acid derivative. bond.edu.au

Amidation and Acid Halide Formation

The carboxyl group can also be converted into amides and acid halides, which are versatile intermediates in organic synthesis.

Amidation: The direct reaction of this compound with an amine to form an amide is generally unfavorable. A more common approach involves the activation of the carboxylic acid, often by converting it to an acid halide. The resulting acid halide readily reacts with ammonia (B1221849), primary amines, or secondary amines to produce the corresponding amide. libretexts.orgunizin.org This reaction typically requires a base to neutralize the hydrogen halide byproduct. libretexts.org

Acid Halide Formation: this compound can be converted to its corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgunizin.orglibretexts.orgwikipedia.orgyoutube.com Similarly, reaction with phosphorus tribromide (PBr₃) yields the acid bromide. unizin.orglibretexts.org These acid halides are highly reactive and serve as important precursors for the synthesis of esters, amides, and other carboxylic acid derivatives. libretexts.orgunizin.org The mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.org

Transformations of the Nitro Group

The nitro group is a key functionality that can be selectively transformed to introduce new chemical handles.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group on this compound to an amino group yields 4-isopropyl-3-aminobenzoic acid. This transformation is crucial for the synthesis of various biologically active molecules and dyes. wikipedia.org Common reducing agents for this purpose include metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). sciencemadness.org

A general method for the reduction of nitrobenzoic acid compounds involves neutralizing the carboxylic acid with an inorganic base and then reducing the resulting salt with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron powder at temperatures between 40 and 110°C. google.com The choice between reducing the nitro group before or after esterification of the carboxylic acid can impact the ease of product separation. For example, reducing p-nitrobenzoic acid first to p-aminobenzoic acid allows for easier separation from any unreacted starting material due to differences in solubility in ethanol. sciencemadness.org

Nucleophilic Aromatic Substitution Pathways

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (NAS). youtube.comyoutube.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For NAS to occur, there must be one or more strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). youtube.comchadsprep.com

While this compound itself does not have a leaving group in the activated positions (ortho or para to the nitro group), related compounds with halogens in these positions undergo NAS readily. The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. youtube.com The presence of the nitro group is essential for stabilizing the negative charge of this intermediate. youtube.com

Chemical Modifications of the Isopropyl Moiety

The isopropyl group is generally less reactive than the carboxyl and nitro groups under many conditions. However, under specific and often more vigorous reaction conditions, it can undergo transformations. The isopropyl group is an electron-donating group and acts as an ortho/para-director in electrophilic aromatic substitution reactions. pearson.com However, the presence of the electron-withdrawing nitro and carboxyl groups on the same ring deactivates it towards such substitutions.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and feasibility of chemical transformations involving this compound. While specific experimental data for this compound is scarce in publicly available literature, a comprehensive analysis can be developed by applying established principles of physical organic chemistry and examining data for structurally related molecules. The reactivity of this compound is primarily dictated by the electronic and steric effects of its three substituents on the benzene (B151609) ring: the carboxyl group (-COOH), the nitro group (-NO2), and the isopropyl group (-CH(CH3)2).

Detailed research into the kinetics of reactions involving this compound would typically involve monitoring the concentration of reactants and products over time under various conditions (temperature, pressure, catalyst concentration) to determine the rate law and the rate constant (k). The temperature dependence of the rate constant can then be used to calculate the activation energy (Ea) of the reaction, a key parameter that governs the reaction's sensitivity to temperature.

Thermodynamic analysis, on the other hand, focuses on the energy changes that occur as reactants are converted to products. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions.

Illustrative Reaction: Nitration of p-Isopropylbenzoic Acid

A key reaction related to the target molecule is the nitration of p-isopropylbenzoic acid to form this compound. The kinetics of such electrophilic aromatic substitution reactions are well-documented to be influenced by the nature of the substituents already present on the aromatic ring.

The isopropyl group is an activating group, donating electron density to the ring via an inductive effect (+I) and hyperconjugation, thus making the ring more nucleophilic and susceptible to electrophilic attack. Conversely, the carboxyl group is a deactivating group, withdrawing electron density from the ring through a negative inductive effect (-I) and a negative resonance effect (-R). The nitro group is also a strong deactivating group.

Hammett Equation and Substituent Effects

The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibrium constants of reactions of substituted benzene derivatives. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant (benzoic acid in this case), σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction.

The substituent constants (σ) for the isopropyl and nitro groups provide insight into their electronic effects.

| Substituent | σ_meta | σ_para |

| -CH(CH₃)₂ | -0.07 | -0.15 |

| -NO₂ | +0.71 | +0.78 |

Data is illustrative and sourced from established physical organic chemistry tables.

A negative σ value for the isopropyl group indicates its electron-donating nature, which generally accelerates reactions with a positive ρ value (reactions favored by electron-donating groups). A positive σ value for the nitro group signifies its strong electron-withdrawing nature, which retards such reactions. For electrophilic aromatic substitution, the reaction constant ρ is typically large and negative, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-donating groups.

Thermodynamic Considerations

A comprehensive thermodynamic analysis of reactions involving this compound would require experimental data from techniques like calorimetry to determine enthalpies of reaction and formation. In the absence of such specific data, estimations can be made using computational chemistry methods or by analogy to similar compounds.

For the nitration of p-isopropylbenzoic acid, the reaction is generally exothermic (negative ΔH), driven by the formation of a stable aromatic product and a water molecule. The entropy change (ΔS) is typically small for such reactions. Consequently, the Gibbs free energy (ΔG) is usually negative, indicating a spontaneous process.

Hypothetical Kinetic and Thermodynamic Data for Nitration

The following table presents hypothetical data for the nitration of substituted benzenes to illustrate the expected trends. These are not experimental values for this compound but serve to demonstrate the impact of substituents.

| Reactant | Relative Rate of Nitration (k_rel) | ΔG° (kJ/mol) (Illustrative) |

| Benzene | 1 | -35 |

| Toluene (B28343) | 25 | -40 |

| Benzoic Acid | 0.003 | -25 |

| p-Isopropylbenzoic Acid | (Expected to be between 0.003 and 1) | (Expected to be between -25 and -35) |

This table illustrates that an activating group like the methyl group in toluene increases the reaction rate compared to benzene, while a deactivating group like the carboxyl group in benzoic acid significantly decreases it. The presence of both an activating isopropyl group and a deactivating carboxyl group in p-isopropylbenzoic acid would result in an intermediate reactivity. The Gibbs free energy changes would follow a similar trend, with more favorable reactions having more negative values.

Derivatization and Analogue Synthesis of 4 Isopropyl 3 Nitrobenzoic Acid

Synthesis of Novel Esters and Amides

The carboxylic acid functionality of 4-isopropyl-3-nitrobenzoic acid is the primary site for the synthesis of ester and amide derivatives. These reactions typically proceed through the activation of the carboxylic acid, often by conversion to an acyl chloride, followed by reaction with an appropriate alcohol or amine.

A general and widely applicable method for the synthesis of esters from benzoic acid derivatives involves the reaction of the corresponding acyl chloride with an alcohol. For instance, the synthesis of various nitrobenzoic acid alkyl esters can be achieved by reacting the nitrobenzoyl chloride with the desired alcohol. A common method to prepare the acyl chloride is by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) chemspider.com. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the synthetic routes for analogous compounds, such as 4-nitrobenzoic acid and 4-iodo-3-nitrobenzoic acid, provide a clear precedent. For example, 4-iodo-3-nitrobenzoic acid has been converted to its methyl ester by reaction with methanol (B129727) in the presence of sulfuric acid mdpi.com. This Fischer esterification method offers a direct route to the ester, although the conversion to the more reactive acyl chloride is often preferred for a wider range of alcohols and milder reaction conditions.

The synthesis of amides follows a similar strategy. The activated carboxylic acid, typically the acyl chloride, reacts readily with primary or secondary amines to form the corresponding amide. A patent describing the preparation of 4-iodo-3-nitrobenzamide (B1684207) details the conversion of the methyl ester to the amide by treatment with anhydrous ammonia (B1221849) in methanol mdpi.com. This methodology is directly applicable to the synthesis of amides from the corresponding esters of this compound. A more direct approach involves the reaction of the acyl chloride with an amine. For example, 3-nitrobenzoyl chloride has been used to synthesize 3-aminobenzamide (B1265367) google.com.

The following table summarizes representative synthetic methods for the preparation of esters and amides from analogous nitrobenzoic acids, which can be adapted for this compound.

| Derivative Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Ester | 4-Iodo-3-nitrobenzoic acid | Methanol, Sulfuric acid, Reflux | 4-Iodo-3-nitrobenzoic acid methyl ester | mdpi.com |

| Ester | p-Nitrobenzoic acid | Phosphorus pentachloride, then distillation | p-Nitrobenzoyl chloride | chemspider.com |

| Amide | 4-Iodo-3-nitrobenzoic acid methyl ester | Anhydrous ammonia, Methanol | 4-Iodo-3-nitrobenzamide | mdpi.com |

| Amide | 3-Nitrobenzoyl chloride | Ammonia | 3-Nitrobenzamide | google.com |

Creation of Analogues with Varying Aromatic Substitution Patterns

The aromatic ring of this compound provides opportunities for the synthesis of analogues with different substitution patterns. These modifications can be achieved either by starting from an already substituted precursor or by performing electrophilic aromatic substitution reactions on a suitable derivative, keeping in mind the directing effects of the existing substituents.

An example of an analogue with a different substitution pattern is 4-isopropyl-2-nitrobenzoic acid. Its synthesis has been reported starting from 4-isopropyl-2-nitrobenzonitrile, which is hydrolyzed using a mixture of water, acetic acid, and concentrated sulfuric acid under reflux conditions chemicalbook.com. This demonstrates how the relative positions of the functional groups can be altered to create constitutional isomers.

Furthermore, the introduction of other substituents onto the aromatic ring can lead to a wide array of analogues. For instance, the synthesis of 4-chloro-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid indicates a route to introduce a chloro substituent. This acyl chloride can then be used to generate a variety of ester and amide analogues. The synthesis of 3-nitro-4-(propan-2-yl)benzaldehyde also provides a precursor for further chemical transformations to create analogues where the carboxylic acid is replaced by other functional groups nih.gov.

The synthesis of these analogues is often multi-step and requires careful consideration of the directing effects of the substituents on the aromatic ring. The nitro group is a meta-director, while the isopropyl group is an ortho-, para-director. This interplay of directing effects can be exploited to achieve the desired substitution pattern.

The table below presents examples of the synthesis of analogues of this compound with varying aromatic substitution patterns.

| Analogue | Synthetic Approach | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 4-Isopropyl-2-nitrobenzoic acid | Hydrolysis of 4-isopropyl-2-nitrobenzonitrile | Water, Acetic acid, Sulfuric acid, Reflux | chemicalbook.com |

| 4-Chloro-3-nitrobenzoyl chloride | Chlorination of 4-chloro-3-nitrobenzoic acid | Thionyl chloride or other chlorinating agents | mdpi.com |

| 3-Nitro-4-(propan-2-yl)benzaldehyde | Not detailed in the provided search results, but likely involves oxidation of a corresponding benzyl (B1604629) alcohol or reduction of a carboxylic acid derivative. | - | nih.gov |

Design and Synthesis of Advanced Scaffolds Incorporating the 4-Isopropyl-3-nitrobenzoyl Moiety

The 4-isopropyl-3-nitrobenzoyl moiety can be incorporated into larger, more complex molecular structures, or "advanced scaffolds," which may possess specific biological activities or material properties. While the direct synthesis of such scaffolds from this compound is not extensively reported, the chemical literature provides examples of related nitrobenzoic acid derivatives being used to construct complex molecules. These examples serve as a blueprint for the potential applications of the 4-isopropyl-3-nitrobenzoyl group in the design of novel chemical entities.

One area where nitroaromatic compounds have been utilized is in the development of radiosensitizers for cancer therapy. A patent describes the synthesis of nitrobenzoic acid amide derivatives, such as N1,N10-Bis(3-nitrobenzoyl)spermidine, which have shown radiosensitivity enhancing effects google.com. The synthesis involves the reaction of a nitrobenzoyl chloride with a polyamine like spermidine. This approach could be adapted to use 4-isopropyl-3-nitrobenzoyl chloride to create novel polyamine conjugates with potential biological activity.

Furthermore, the nitro group itself is a versatile functional group that can participate in various chemical transformations to build more complex heterocyclic scaffolds. For example, nitroalkenes, which can be derived from nitroaromatic aldehydes, are valuable precursors in the synthesis of a wide range of heterocyclic compounds through reactions like Michael additions and cycloadditions rsc.orgresearchgate.net. The reduction of the nitro group to an amino group opens up another avenue for constructing advanced scaffolds, such as benzodiazepines or other fused heterocyclic systems, which are prevalent in medicinal chemistry.

The design of such advanced scaffolds often involves a multi-step synthetic sequence where the 4-isopropyl-3-nitrobenzoyl moiety serves as a key building block. The specific synthetic route would be highly dependent on the target scaffold.

The following table provides examples of advanced scaffolds synthesized from related nitrobenzoic acid derivatives, illustrating the potential for incorporating the 4-isopropyl-3-nitrobenzoyl moiety into complex molecular architectures.

| Scaffold Type | Example Compound | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Polyamine Conjugate | N1,N10-Bis(3-nitrobenzoyl)spermidine | Reaction of 3-nitrobenzoyl chloride with spermidine | Radiosensitizer | google.com |

| Heterocyclic Compound | Various (e.g., pyrrolidines, isoxazoles) | Reactions of nitroalkenes (derivable from nitrobenzaldehydes) | Medicinal Chemistry Building Blocks | rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the proton and carbon framework of 4-Isopropyl-3-nitrobenzoic acid.

Proton NMR (¹H NMR) for Proton Environment Analysis

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Analysis of related compounds such as 4-isopropylbenzoic acid reveals characteristic chemical shifts for the isopropyl group carbons and the aromatic carbons. chemicalbook.com For this compound, the presence of the electron-withdrawing nitro group is expected to significantly influence the chemical shifts of the adjacent aromatic carbons. The carbon of the carboxylic acid group would also have a characteristic resonance in the downfield region of the spectrum.

A representative, though not experimentally verified for this specific compound, set of predicted ¹³C NMR data is presented in the table below for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170 |

| Aromatic C-COOH | ~135 |

| Aromatic C-NO₂ | ~150 |

| Aromatic C-H | 125-140 |

| Isopropyl CH | ~35 |

| Isopropyl CH₃ | ~23 |

Note: These are predicted values and may differ from experimental results.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound is not available, these techniques would be invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the isopropyl group and the coupling patterns of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and ATR-IR, are instrumental in identifying the key functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from similar compounds like 4-methyl-3-nitrobenzoic acid, the following key vibrational modes can be anticipated researchgate.net:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

N-O Stretch (Nitro Group): Two distinct strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl group would appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the aromatic ring.

The table below summarizes the expected FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Nitro Group | Asymmetric N-O Stretch | ~1530 |

| Nitro Group | Symmetric N-O Stretch | ~1350 |

| Aromatic | C-H Stretch | >3000 |

| Isopropyl | C-H Stretch | <3000 |

| Aromatic | C=C Stretch | 1600-1450 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy offers a convenient method for analyzing solid samples of this compound directly without the need for sample preparation like KBr pellets. The resulting spectrum is generally comparable to a traditional FTIR transmission spectrum, providing the same valuable information about the functional groups present in the molecule. Therefore, the characteristic absorption bands outlined in the FTIR section would also be observed in an ATR-IR spectrum of this compound.

Raman Spectroscopy for Molecular Fingerprinting

Key vibrational modes anticipated in the Raman spectrum include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. ijtsrd.com

Aliphatic C-H Stretching: Arising from the isopropyl group, these bands are expected between 2850 and 3000 cm⁻¹.

Carbonyl C=O Stretching: A strong band characteristic of the carboxylic acid dimer, generally found in the range of 1650-1680 cm⁻¹. ijtsrd.com

Aromatic C-C Stretching: Multiple bands between 1400 and 1620 cm⁻¹ are characteristic of the benzene (B151609) ring.

NO₂ Symmetric and Asymmetric Stretching: The symmetric stretch is anticipated around 1350 cm⁻¹, while the asymmetric stretch appears at a higher wavenumber. researchgate.net

Ring Breathing Mode: A sharp, intense band, characteristic of the benzene ring, is expected near 1000 cm⁻¹. s-a-s.org

The precise positions of these bands will be influenced by the electronic effects of the substituents and their positions on the aromatic ring.

| Functional Group | Vibrational Mode | **Predicted Raman Shift (cm⁻¹) ** |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Isopropyl Group | C-H Stretch | 2850-3000 |

| Carboxylic Acid | C=O Stretch (Dimer) | 1650-1680 |

| Aromatic Ring | C-C Stretch | 1400-1620 |

| Nitro Group | Symmetric Stretch | ~1350 |

| Aromatic Ring | Ring Breathing | ~1000 |

This table presents predicted Raman shifts based on data from related compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric nitro group and the carboxyl-substituted benzene ring. Nitroaromatic compounds are known to exhibit characteristic absorption bands in the UV region. nih.gov The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the electron-donating isopropyl group, will affect the energy of the π → π* and n → π* transitions.

Based on data for related compounds like 3-nitrobenzoic acid and other nitroaromatic species, this compound is predicted to show strong absorption bands in the UV region. nih.govnist.govnih.gov The primary absorption is likely due to π → π* transitions within the aromatic system, which is conjugated with the nitro and carboxyl groups. A weaker n → π* transition associated with the nitro group may also be observed. The solvent used for analysis can influence the position and intensity of these absorption maxima.

| Transition Type | Predicted Absorption Maximum (λmax) | Associated Functional Groups |

| π → π | ~220-280 nm | Aromatic ring, Nitro group, Carboxylic acid |

| n → π | ~300-350 nm | Nitro group |

This table presents predicted UV-Vis absorption maxima based on data from related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (molar mass: 209.20 g/mol ), the mass spectrum would provide key information for its identification. nih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic carboxylic acids, nitro compounds, and alkyl-substituted benzenes. miamioh.edulibretexts.orgyoutube.comyoutube.com The molecular ion peak [M]⁺• at m/z 209 would likely be observed.

Key fragmentation pathways are predicted to include:

Loss of OH: A peak at m/z 192, corresponding to the [M - OH]⁺ fragment, is expected due to the cleavage of the hydroxyl group from the carboxylic acid. libretexts.org

Loss of H₂O: While less common for benzoic acids without an ortho-substituent capable of hydrogen abstraction, a minor peak at m/z 191 ([M - H₂O]⁺•) might be present.

Loss of NO₂: A significant fragment at m/z 163, corresponding to the loss of the nitro group ([M - NO₂]⁺), is anticipated.

Loss of COOH: A peak at m/z 164, resulting from the cleavage of the carboxylic acid group ([M - COOH]⁺), would indicate the core aromatic structure.

Loss of Isopropyl Group: Cleavage of the isopropyl group would lead to a fragment at m/z 166 ([M - C₃H₇]⁺).

Benzylic Cleavage: Loss of a methyl group from the isopropyl substituent could produce a fragment at m/z 194 ([M - CH₃]⁺).

| m/z Value | Proposed Fragment | Origin of Fragment |

| 209 | [C₁₀H₁₁NO₄]⁺• | Molecular Ion |

| 194 | [C₉H₈NO₄]⁺ | Loss of CH₃ from isopropyl group |

| 192 | [C₁₀H₁₀NO₃]⁺ | Loss of OH from carboxylic acid |

| 164 | [C₉H₁₀NO₂]⁺ | Loss of COOH |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of NO₂ |

| 166 | [C₇H₄NO₄]⁺ | Loss of C₃H₇ (isopropyl group) |

This table presents predicted mass spectrometry fragments based on established fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, predictions about its solid-state packing can be made based on the known crystal structures of numerous substituted benzoic acid derivatives. nih.govrsc.orgiucr.orgwikipedia.org

It is highly probable that this compound crystallizes to form hydrogen-bonded dimers. In this common motif for carboxylic acids, the carboxyl groups of two molecules form a centrosymmetric eight-membered ring through strong O-H···O hydrogen bonds. rsc.org These dimers are then expected to pack in a layered or herringbone fashion, influenced by other intermolecular interactions such as C-H···O contacts involving the nitro and isopropyl groups, and potentially π-π stacking interactions between the aromatic rings.

| Structural Feature | Predicted Observation | Basis of Prediction |

| Primary Intermolecular Interaction | O-H···O Hydrogen-bonded dimers | Common feature in carboxylic acid crystal structures rsc.org |

| Secondary Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Presence of nitro, isopropyl, and aromatic groups |

| Crystal Packing Motif | Layered or herringbone structure of dimers | Typical for substituted benzoic acids |

This table outlines the predicted solid-state structural features based on the crystallography of related benzoic acid derivatives.

Computational Chemistry and Theoretical Studies on 4 Isopropyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 4-isopropyl-3-nitrobenzoic acid, such calculations would provide valuable data on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity, including its susceptibility to nucleophilic and electrophilic attack.

Furthermore, these calculations can determine various electronic properties that are crucial for predicting the chemical behavior of the compound. A typical data table generated from these studies would include:

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Electronegativity | Data not available | eV |

| Chemical Hardness | Data not available | eV |

Without specific studies on this compound, these values remain undetermined.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of a molecule. For this compound, a key area of investigation would be the rotational barriers around the single bonds connecting the isopropyl and carboxylic acid groups to the benzene (B151609) ring. A potential energy surface scan could identify the most stable conformers and the energy differences between them.

The orientation of the isopropyl and nitro groups relative to the carboxylic acid function can significantly influence the molecule's physical and chemical properties. Conformational analysis would provide optimized geometrical parameters for the most stable structure.

Table 2: Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Value | Unit |

|---|---|---|---|

| Bond Length | C-COOH | Data not available | Å |

| Bond Length | C-NO2 | Data not available | Å |

| Bond Length | C-CH(CH3)2 | Data not available | Å |

| Bond Angle | O-C-O | Data not available | Degrees |

| Dihedral Angle | C-C-N-O | Data not available | Degrees |

As no specific computational studies have been published, this data is currently unavailable.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, such as vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated, which can aid in the assignment of experimentally observed spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted to assist in the structural elucidation of the molecule.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

| Spectroscopic Data | Functional Group/Atom | Predicted Value | Unit |

|---|---|---|---|

| Vibrational Frequency | C=O stretch (Carboxylic Acid) | Data not available | cm⁻¹ |

| Vibrational Frequency | N-O symmetric stretch (Nitro) | Data not available | cm⁻¹ |

| ¹H NMR Chemical Shift | Carboxylic Acid Proton | Data not available | ppm |

The absence of dedicated computational research on this compound means that these predictive data points have not been calculated.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This provides fundamental insights into the reaction kinetics and the feasibility of different reaction pathways. For instance, reactions such as the esterification of the carboxylic acid or the reduction of the nitro group could be theoretically investigated. However, no such studies have been reported for this specific molecule.

Applications of 4 Isopropyl 3 Nitrobenzoic Acid As a Key Intermediate in Organic Synthesis

Role in the Synthesis of Complex Aromatic Compounds

4-Isopropyl-3-nitrobenzoic acid serves as a crucial starting material for the synthesis of a variety of complex aromatic compounds. The presence of three distinct functional groups on the aromatic ring provides multiple reaction sites that can be selectively manipulated to introduce further complexity.

The synthetic utility of this compound is largely centered around the reactivity of its nitro and carboxylic acid groups. The nitro group, an electron-withdrawing group, can be readily reduced to an amino group (-NH2) through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or with chemical reducing agents like tin(II) chloride. This transformation is fundamental as it converts the electron-withdrawing nitro-substituted ring into an electron-donating amino-substituted one, altering the reactivity and directing effects for subsequent electrophilic aromatic substitution reactions. This opens the door to the synthesis of a wide array of substituted anilines, which are key components in many biologically active molecules and materials.

The carboxylic acid group, on the other hand, can undergo a variety of transformations. It can be esterified with alcohols to form esters, converted into acid chlorides using reagents like thionyl chloride, or reacted with amines to form amides. These transformations are pivotal in building larger molecular frameworks. For instance, the conversion to an acid chloride creates a highly reactive intermediate that can readily participate in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with other aromatic compounds.

The interplay between the nitro and carboxylic acid groups allows for the regioselective synthesis of polysubstituted aromatic compounds. For example, the reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer or Suzuki coupling reactions, provides a powerful strategy for introducing a wide range of substituents at the 3-position of the 4-isopropylbenzoic acid scaffold.

Utilization in Multi-Step Total Synthesis Strategies

While specific examples of the total synthesis of complex natural products directly employing this compound are not extensively documented in mainstream literature, its structural motifs are present in various complex molecules, and its potential as a building block in total synthesis is significant. The principles of retrosynthetic analysis suggest that this compound can serve as a valuable synthon for fragments of larger, more intricate molecules.

The general importance of nitroaromatic compounds as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals is well-established. For example, related compounds like 3-nitro-4-alkoxybenzoic acids are known intermediates for dyes and pigments. google.com Similarly, 4-amino-3-nitrobenzoic acid is a key intermediate in the synthesis of various drugs, including those with anti-inflammatory and analgesic properties. nbinno.com The synthesis of procaine, a local anesthetic, involves the use of 4-nitrobenzoic acid as a precursor, highlighting the role of nitrobenzoic acids in pharmaceutical synthesis. youtube.com

In a hypothetical multi-step synthesis, this compound could be utilized as follows:

Reduction of the nitro group: This would yield 3-amino-4-isopropylbenzoic acid. This resulting aniline (B41778) derivative is a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, benzoxazoles, or quinazolines, which are common scaffolds in many pharmaceuticals.

Modification of the carboxylic acid group: The carboxylic acid can be converted to an ester or an amide, which can then participate in further reactions. For instance, the ester could undergo a Claisen condensation, or the amide could be used in a Bischler-Napieralski or Pictet-Spengler reaction to construct isoquinoline (B145761) or β-carboline ring systems, respectively.

The combination of these transformations allows for the systematic construction of complex molecular architectures, making this compound a potentially powerful tool in the arsenal (B13267) of a synthetic organic chemist engaged in total synthesis.

Precursor for Advanced Chemical Building Blocks and Ligands

The functional groups of this compound make it an excellent precursor for the synthesis of advanced chemical building blocks and ligands for coordination chemistry and material science.

The reduction of the nitro group to an amine, as previously mentioned, generates 3-amino-4-isopropylbenzoic acid. This aminobenzoic acid derivative can be further functionalized to create a variety of bidentate or tridentate ligands. For example, the amino group can be reacted with salicylaldehyde (B1680747) to form a Schiff base ligand capable of coordinating with various metal ions. The carboxylic acid group can also act as a coordination site, allowing for the formation of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Furthermore, the amino derivative can be diazotized and coupled with other aromatic compounds to generate azo dyes with specific chromophoric properties. The isopropyl group, while often considered a simple alkyl substituent, can influence the solubility and steric properties of the resulting molecules, which can be advantageous in the design of functional materials.

Environmental Chemical Considerations and Degradation Pathways

Photochemical Degradation Studies under Simulated Environmental Conditions

Nitroaromatic compounds can undergo phototransformation in aqueous environments, although the efficiency of this process can be low. epa.gov The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, initiating chemical reactions. For nitroaromatic compounds, this can lead to the formation of various products through processes such as the reduction of the nitro group and the oxidation of other substituents. epa.gov

The photolysis of related nitrobenzoic acids has been shown to be influenced by environmental factors such as pH and the presence of photosensitizing substances. nih.gov For instance, the quantum yield of photolysis for some nitroaromatic compounds has been observed to vary with the acidity of the solution. nih.govcdnsciencepub.com In the case of 4-Isopropyl-3-nitrobenzoic acid, it is plausible that photolysis could lead to the hydroxylation of the aromatic ring or the transformation of the nitro group into a nitroso or amino group. The presence of the isopropyl group might also be susceptible to photo-oxidation.

Table 1: Potential Photochemical Degradation Products of this compound

| Potential Product | Formation Pathway |

| 4-Isopropyl-3-aminobenzoic acid | Reduction of the nitro group |

| 4-Isopropyl-3-nitrosobenzoic acid | Partial reduction of the nitro group |

| Hydroxylated derivatives | Addition of hydroxyl radicals to the aromatic ring |

| Oxidation products of the isopropyl group | Oxidation of the alkyl side chain |

It is important to note that without specific experimental data, the rates and significance of these potential photochemical pathways for this compound remain speculative.

Chemical and Enzymatic Transformation in Environmental Matrices

The transformation of this compound in environmental matrices such as soil and water is likely to be driven by both chemical and, more significantly, enzymatic processes mediated by microorganisms.

Chemical Transformation:

In the absence of microbial activity, the chemical transformation of this compound is expected to be slow. Hydrolysis of the carboxylic acid group is unlikely under typical environmental pH conditions. The nitro group can undergo reduction in the presence of certain reduced chemical species in anoxic environments, although this is generally a microbially mediated process.

Enzymatic Transformation:

The biodegradation of nitroaromatic compounds by microorganisms is a well-documented phenomenon and represents the most probable pathway for the environmental breakdown of this compound. nih.gov Bacteria have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov

Based on studies of similar nitroaromatic compounds, several enzymatic degradation pathways can be proposed for this compound:

Reductive Pathway: The initial step often involves the enzymatic reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, yielding 4-Isopropyl-3-aminobenzoic acid. nih.gov This amino derivative is generally more amenable to further degradation.

Oxidative Pathway: Some microorganisms can initiate degradation by adding one or two hydroxyl groups to the aromatic ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. psu.edu This hydroxylation destabilizes the aromatic ring, making it susceptible to subsequent cleavage. A likely intermediate in this pathway would be a catechol-like derivative.

Ring Cleavage: Following initial transformations, the aromatic ring is cleaved by dioxygenase enzymes. psu.edunih.gov The mode of cleavage, whether ortho or meta, depends on the specific enzymes produced by the microbial community. psu.edunih.gov The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the mineralization of the compound. psu.edu

Table 2: Plausible Enzymatic Transformation Intermediates of this compound

| Intermediate | Enzymatic Reaction | Metabolic Fate |

| 4-Isopropyl-3-aminobenzoic acid | Nitroreductase | Further degradation or polymerization |

| Protocatechuate-like derivatives | Dioxygenase | Aromatic ring cleavage |

| Catechol-like derivatives | Monooxygenase/Dioxygenase | Aromatic ring cleavage |

| Aliphatic acids | Ring cleavage products | Entry into central metabolism |

The specific microorganisms capable of degrading this compound and the dominant metabolic pathways would depend on the environmental conditions, including the presence of oxygen, pH, and the composition of the native microbial populations.

Emerging Research Frontiers and Future Perspectives in the Chemistry of 4 Isopropyl 3 Nitrobenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 4-isopropyl-3-nitrobenzoic acid typically involves the electrophilic nitration of 4-isopropylbenzoic acid (also known as Cuminic acid) sigmaaldrich.comnih.gov. This process traditionally relies on the use of harsh and corrosive reagents, such as a mixture of concentrated nitric acid and sulfuric acid, which present significant environmental and safety challenges. The future of its synthesis lies in the adoption of greener, more sustainable alternatives that offer higher efficiency, selectivity, and a reduced environmental footprint.

Research into the synthesis of other nitroaromatic compounds has highlighted several promising green methodologies that could be adapted for the production of this compound. researchgate.netwjpmr.com For instance, methods using milder nitrating agents or catalytic systems are at the forefront of sustainable chemistry. One approach involves using mixtures of nitric acid with acetic anhydride (B1165640) (HNO3/Ac2O), which can offer high selectivity and easier reaction control. researchgate.net Another avenue is the use of solid acid catalysts or metal-catalyzed nitrations with reagents like NO2, which can proceed under milder and more environmentally benign conditions. researchgate.net

Furthermore, biomimetic catalysis, employing synthetic catalysts like iron porphyrins that mimic the action of enzymes, presents a novel strategy. researchgate.net These catalysts can facilitate aerobic oxidation and nitration reactions under significantly milder conditions than traditional methods. The development of solvent-free or eco-friendly solvent systems, such as using glacial acetic acid with calcium nitrate (B79036), further contributes to the greening of nitration processes. wjpmr.com

| Methodology | Reagents/Catalysts | Potential Advantages for Synthesis | Reference |

| Conventional Nitration | Concentrated H2SO4/HNO3 | Established method | N/A |

| Green Nitrating Systems | HNO3/Acetic Anhydride | High selectivity, easier rate control | researchgate.net |

| Catalytic Nitration | Ni(CH3COO)2·4H2O with NO2 | Milder conditions, potentially recyclable catalyst | researchgate.net |

| Biomimetic Oxidation/Nitration | Substituted Iron Porphyrins | Use of molecular oxygen, mild conditions | researchgate.net |

| Eco-Friendly Reagents | Calcium Nitrate / Glacial Acetic Acid | Avoids strong mineral acids, safer handling | wjpmr.com |

This table presents potential sustainable methodologies for the synthesis of this compound, based on established green chemistry principles for related compounds.

Exploration of Unprecedented Chemical Transformations

The functional groups of this compound—the carboxylic acid, the nitro group, and the isopropyl group, along with the activated aromatic ring—provide a rich platform for chemical exploration. Future research will likely focus on uncovering new reactions and transformations that go beyond standard modifications, leading to novel molecular architectures.

A primary area for exploration is the selective transformation of the nitro group. While its reduction to an amine is a standard and valuable transformation, yielding 3-amino-4-isopropylbenzoic acid, research into partial reductions or alternative functionalizations could yield a wider array of intermediates.

Another frontier is the derivatization of the carboxylic acid group. Beyond forming simple esters or amides, the development of novel bifunctional catalysts could enable direct amide formation under exceptionally mild conditions. Research into N,N-di-isopropylbenzylamine-2-boronic acid derivatives for catalyzing direct amidation highlights a potential pathway for creating complex molecules from this compound without the need for harsh activating agents. rsc.org

Furthermore, the strategic positioning of the substituents could be exploited for regioselective C-H activation and functionalization reactions on the benzene (B151609) ring. Computational studies, paired with experimental work, could predict and verify the most reactive sites for introducing new functional groups, as has been demonstrated in the regiospecific nitration of other complex aromatic systems. researchgate.net This would open the door to a vast and unexplored chemical space, enabling the synthesis of highly complex derivatives with potential applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automated systems represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. thieme.denih.gov These technologies are particularly well-suited for handling hazardous reactions like nitrations and for executing multi-step syntheses, making them a key future perspective for the production and derivatization of this compound.

Nitration reactions are often highly exothermic and can lead to runaway reactions in traditional batch reactors. Flow chemistry mitigates these risks by using microreactors or narrow tubes with a high surface-area-to-volume ratio. njbio.com This allows for superior temperature control and rapid heat dissipation. Furthermore, the small reaction volumes at any given moment significantly enhance process safety. chemrxiv.org This technology would allow for the safe, on-demand production of this compound.

| Feature | Benefit in the Context of this compound Chemistry | Reference |

| Enhanced Heat Transfer | Superior control over exothermic nitration, preventing hotspots and side reactions. | njbio.com |

| Improved Mass Transfer | Efficient mixing of reactants, leading to faster reactions and higher yields. | njbio.com |

| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents and intermediates. | chemrxiv.org |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors, avoiding complex scale-up studies. | nih.gov |

| Multi-step Synthesis | Enables the integration of synthesis, purification, and analysis in a continuous sequence for creating complex derivatives. | njbio.com |

| Automation & Optimization | Allows for rapid screening of reaction conditions and automated process control for consistent product quality. | thieme.de |

This table summarizes the advantages of integrating flow chemistry and automation into the synthesis and derivatization of this compound.

Q & A

Q. What are the recommended synthetic routes for 4-isopropyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of 4-isopropylbenzoic acid. Controlled nitration conditions (e.g., using a mixture of nitric acid and sulfuric acid at 0°C, followed by gradual warming to room temperature) are critical to avoid over-nitration or decomposition . Solvent selection (e.g., dichloromethane or water) and stoichiometric ratios of reagents should be optimized based on solubility data (e.g., solubility in alcohols and ethers ). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 117–120°C) with literature data .

- Spectroscopy : Use NMR (1H/13C) to confirm substitution patterns (isopropyl and nitro groups) and IR to identify functional groups (carboxylic acid, nitro).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for data refinement, leveraging its robust algorithms for small-molecule crystallography .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust is generated .

- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) to avoid hazardous reactions .

- Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines for nitroaromatic compounds.

Q. What solvents are suitable for recrystallizing this compound?

- Methodological Answer : Based on solubility data, ethanol or ether is preferred due to moderate solubility at elevated temperatures. Gradual cooling enhances crystal formation. For challenging crystallizations, mixed solvents (e.g., ethanol-water) can improve yield .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density and reactivity. Studies on analogous nitrobenzoic acids (e.g., 4-acetamido-3-nitrobenzoic acid) demonstrate the utility of quantum chemical analyses in predicting nitro group effects on aromatic ring electron-withdrawing capacity . Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior.

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disorder in the isopropyl group and twinning due to molecular asymmetry. SHELXL’s refinement tools (e.g., TWIN and BASF commands) enable precise modeling of disordered regions and twin-law corrections. High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy .

Q. How do reaction conditions influence the stability of the nitro group in this compound during derivatization?

- Methodological Answer : The nitro group’s stability under acidic/basic conditions must be validated experimentally. For example, refluxing in strong acids may cause partial reduction to amines. Kinetic studies (via UV-Vis or LC-MS monitoring) under varying pH and temperature conditions can identify decomposition pathways .

Q. How should researchers address contradictory thermal stability data for nitroaromatic compounds like this compound?

- Methodological Answer : Conflicting thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may arise from impurities or polymorphic variations. Reproduce experiments under controlled atmospheres (e.g., inert gas) and cross-validate with purity assays (e.g., elemental analysis). Literature comparisons with structurally similar compounds (e.g., 3-nitro-4-methylbenzoic acid) provide context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.